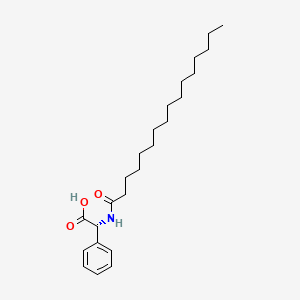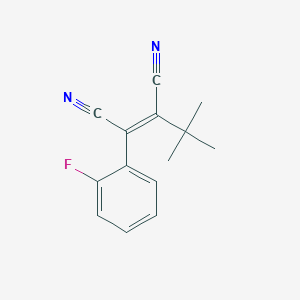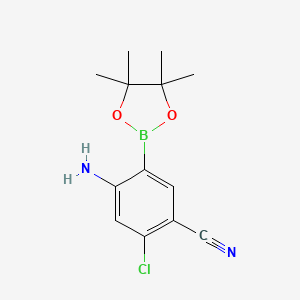![molecular formula C10H9BrN2O2 B13904225 Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B13904225.png)
Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. This compound contains a bromine atom, a methyl group, and a carboxylate ester group, making it a versatile molecule in organic synthesis and pharmaceutical chemistry . The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs for infectious diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the halogenation of 2-methylimidazo[1,2-a]pyridine derivatives . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and reaction time.
化学反应分析
Types of Reactions
Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove or modify functional groups in the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation reactions can produce carboxylic acids or ketones .
科学研究应用
Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential drug candidates for treating infectious diseases such as tuberculosis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries for drug discovery.
Biological Studies: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
作用机制
The mechanism of action of Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and imidazo[1,2-a]pyridine scaffold allow the compound to bind to enzymes and receptors, potentially inhibiting their activity . This interaction can disrupt essential biological processes in pathogens, making the compound effective against infectious diseases .
相似化合物的比较
Similar Compounds
- 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific functional groups, which provide distinct reactivity and biological activity. The presence of the bromine atom allows for versatile chemical modifications, while the carboxylate ester group enhances its solubility and interaction with biological molecules . These features make it a valuable compound in both synthetic and medicinal chemistry .
属性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-4-13-5-7(11)3-8(9(13)12-6)10(14)15-2/h3-5H,1-2H3 |
InChI 键 |
CYFUQYPATTZFJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C=C(C=C(C2=N1)C(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


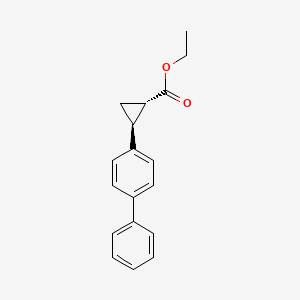

![5-bromo-1-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,7-naphthyridine](/img/structure/B13904153.png)


![Benzyl N-[1-(hydroxymethyl)-3-(1-methylcyclopropyl)propyl]carbamate](/img/structure/B13904178.png)
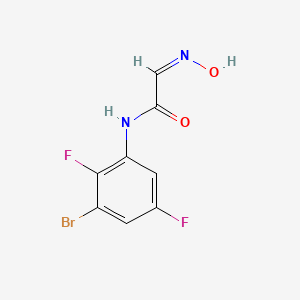


![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)

